Fenfuram
Overview
Description
Fenfuram is an anilide having 2-methyl-2-furoyl as the N-acyl group . It is primarily used as a seed-treatment fungicide to control bunts and smuts in cereals .
Synthesis Analysis
Novel fenfuram-diarylamine hybrids have been designed and synthesized . These hybrids have shown significant antifungal activities against Rhizoctonia solani and Sclerotinia sclerotiorum .
Molecular Structure Analysis
The molecular formula of Fenfuram is C12H11NO2 . Its average mass is 201.221 Da and its monoisotopic mass is 201.078979 Da .
Chemical Reactions Analysis
Fenfuram works by inhibiting the synthesis of fungal cell walls, thereby preventing their growth and reproduction . It has been found that the 3-chlorophenyl group in compound 5e formed a CH-π interaction with B/Trp-206 and a Cl-π interaction with D/Tyr-128, rendering compound 5e more active than fenfuram against succinate dehydrogenase (SDH) .
Physical And Chemical Properties Analysis
Fenfuram has a molecular weight of 201.22 g/mol . It has a XLogP3-AA value of 2.2 and a hydrogen bond donor count of 1 .
Scientific Research Applications
Antifungal Properties and Synthesis of Fenfuram Hybrids
- Novel fenfuram-diarylether hybrids have been synthesized and evaluated for their antifungal activities. These compounds, particularly compound 1c, demonstrated potent antifungal effects against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, surpassing the efficacy of commercial fungicides like boscalid and fenfuram itself. Molecular docking studies indicated a higher affinity of these compounds for succinate dehydrogenase (SDH) compared to fenfuram, suggesting their enhanced antifungal activity (Jin et al., 2017).
- Another study on fenfuram-diarylamine hybrids reported significant antifungal activities against similar phytopathogenic fungi. Compound 5e, in particular, showed the most potent antifungal activity. The structural modification in these hybrids resulted in a stronger interaction with SDH, enhancing their antifungal properties (Wang et al., 2017).
Electroanalytical Detection and Corrosion Properties
- A study developed a simple and sensitive method for the electroanalytical determination of fenfuram using square-wave voltammetry on a bare boron-doped diamond electrode. This method was successfully applied to detect fenfuram in natural water samples and triticale seed samples. Additionally, the study explored the effect of fenfuram on the corrosion properties of stainless steel used in agricultural tools (Brycht et al., 2015).
Safety And Hazards
Future Directions
The Fenfuram market is expected to grow at a significant rate in the future . This growth can be attributed to the increasing demand for food crops due to the growing global population, which in turn has led to the rising need for effective fungicides like Fenfuram to protect crops from fungal diseases . One of the latest trends in the Fenfuram market is the development of bio-based fungicides as an eco-friendly alternative to chemical pesticides .
properties
IUPAC Name |
2-methyl-N-phenylfuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPBVWPKOEZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058035 | |
Record name | Fenfuram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenfuram | |
CAS RN |
24691-80-3 | |
Record name | Fenfuram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24691-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenfuram [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenfuram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-furanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENFURAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RCI1Z8OVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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